![molecular formula C22H20N6O2S B2856826 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 863500-16-7](/img/structure/B2856826.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a complex chemical compound that falls within the realm of synthetic organic chemistry This compound is characterized by its intricate molecular structure, incorporating elements from quinoline, triazole, pyrimidine, and thioether functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone typically involves multi-step organic reactions. Here’s a general outline:
Formation of 3,4-Dihydroquinoline: This can be achieved through the hydrogenation of quinoline under specific conditions using palladium on carbon (Pd/C) as a catalyst.
Synthesis of Triazolo[4,5-d]pyrimidine Derivative: This involves the cyclization of suitable precursors, which may include hydrazines and aminopyrimidines, under conditions involving acidic or basic catalysts.
Thioether Bond Formation: This step likely involves the reaction of a thiol derivative with a halogenated quinoline compound to form the thioether linkage.
Industrial Production Methods: While the precise industrial methods may vary, large-scale synthesis would likely involve optimization of the laboratory-scale procedures with emphasis on cost-effectiveness and efficiency. This might include the use of continuous flow reactors, advanced catalytic systems, and automated synthesis processes.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, especially at the methoxyphenyl and thioether moieties. Common oxidizing agents could include hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced at the triazolo ring system or the quinoline moiety. Common reducing agents might include lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic and electrophilic substitution reactions are also possible, especially involving the thioether and quinoline rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, electrophiles like alkyl halides.
Major Products: The products vary based on the type of reaction but can include oxidized derivatives, reduced forms, and substituted variants of the original compound.
Applications De Recherche Scientifique
Chemistry: Used as a building block for more complex molecules and as a precursor in organic synthesis.
Biology: Investigated for its bioactive properties, such as antimicrobial, antiviral, or anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The compound’s mechanism of action is largely dependent on its interaction with molecular targets, which can include enzymes, receptors, and DNA. For example, its triazolo[4,5-d]pyrimidine moiety may interact with specific enzyme active sites, inhibiting their activity or altering their function. Similarly, the quinoline and thioether groups might bind to receptor sites, modulating biological pathways.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, such as:
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(phenylthio)ethanone
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((3-(phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
The unique combination of the 4-methoxyphenyl group in "1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone" provides distinctive electronic and steric properties that can enhance its reactivity and interaction with biological targets, making it unique in its class.
Hope this deep dive lights up some sparks for you!
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2S/c1-30-17-10-8-16(9-11-17)28-21-20(25-26-28)22(24-14-23-21)31-13-19(29)27-12-4-6-15-5-2-3-7-18(15)27/h2-3,5,7-11,14H,4,6,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPUQIRWOUCWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCCC5=CC=CC=C54)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Thia-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B2856743.png)
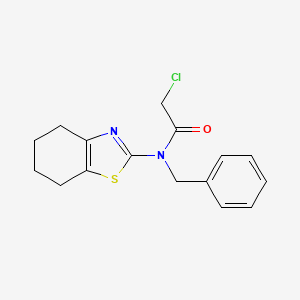
![4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2856746.png)
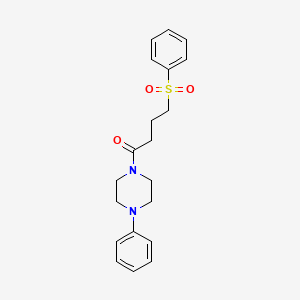
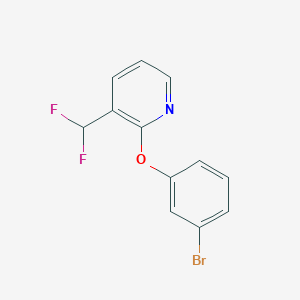
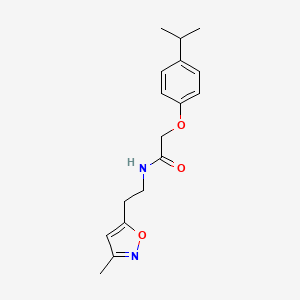
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one](/img/structure/B2856754.png)
![N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2856755.png)
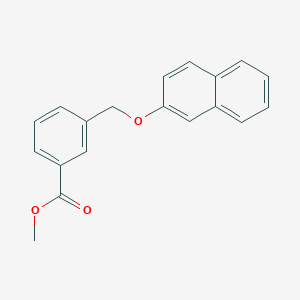
![N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-2-({[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]carbamoyl}methoxy)acetamide](/img/structure/B2856757.png)
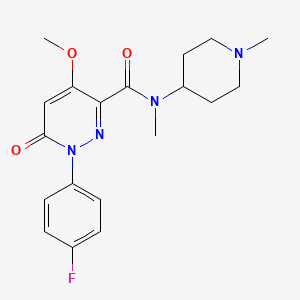
![3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2856760.png)
![N-(1-Cyanocyclohexyl)-2-[4-(2-oxopyrrolidin-1-yl)azepan-1-yl]propanamide](/img/structure/B2856761.png)
![3-Tert-butyl-6-{4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl}pyridazine](/img/structure/B2856765.png)
